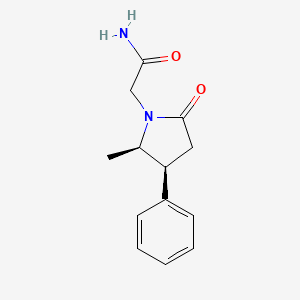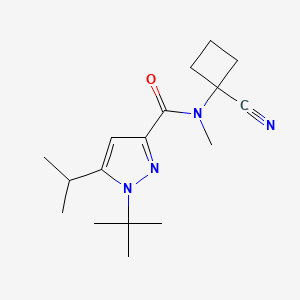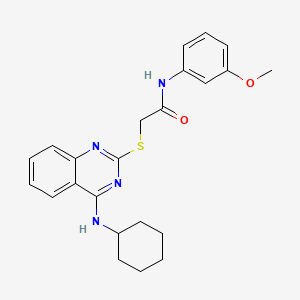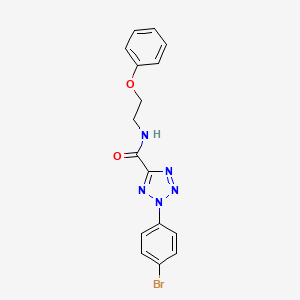![molecular formula C16H13N3O3S B2578378 Ethyl 2-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate CAS No. 950250-99-4](/img/structure/B2578378.png)
Ethyl 2-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate is a chemical compound with the molecular formula C16H13N3O3S. It contains a total of 38 bonds, including 25 non-H bonds, 18 multiple bonds, 5 rotatable bonds, 2 double bonds, and 16 aromatic bonds . The molecule also includes 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 aromatic ester, and 1 aromatic secondary amide .
Molecular Structure Analysis
The molecular structure of Ethyl 2-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate consists of 36 atoms: 13 Hydrogen atoms, 16 Carbon atoms, 3 Nitrogen atoms, 3 Oxygen atoms, and 1 Sulfur atom . The molecule contains a benzothiadiazole ring, which is a type of heterocyclic compound. This ring is attached to an ethyl ester group and an aromatic secondary amide group .
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
BT and its derivatives are important acceptor units used in the development of photoluminescent compounds. They are applicable for the molecular construction of organic light-emitting diodes . The construction of molecules with the unit core of BT can usually improve the electronic properties of the resulting organic materials .
Organic Solar Cells
BT-based compounds are also used in the construction of organic solar cells . Their strong electron-withdrawing ability enhances the electronic properties of the organic materials used in these cells .
Organic Field-Effect Transistors
In addition to OLEDs and solar cells, BT derivatives are used in the construction of organic field-effect transistors . These transistors are key components in organic electronics .
Photoluminescent Compounds
BT and its derivatives are used in the development of photoluminescent compounds . These compounds have applications in various fields, including lighting, display technologies, and bioimaging .
5. Synthesis of OLEDs and Organic Solar Cells Components A new electron-withdrawing building block, Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) (isoBBT), can be used to obtain potentially interesting compounds for the synthesis of OLEDs and organic solar cells components . The electronic structure and delocalization in isoBBT were studied using X-ray diffraction analysis and ab initio calculations .
Aromatic Nucleophilic Substitution Reactions
The incorporation of bromine atoms improves the electrical deficiency of bromobenzo-bis-thiadiazoles nearly without affecting aromaticity, which increases the reactivity of these compounds in aromatic nucleophilic substitution reactions .
Cross-Coupling Reactions
Bromobenzo-bis-thiadiazoles do not reduce the ability to undergo cross-coupling reactions . This makes them attractive objects for the synthesis of monosubstituted isoBBT compounds .
Organic Photovoltaic Components
Unsymmetrically substituted isoBBT derivatives are potentially interesting compounds for organic photovoltaic components . The goal is to find conditions for the selective substitution of hydrogen or bromine atoms at position 4 in order to obtain compounds containing a (het)aryl group in this position .
properties
IUPAC Name |
ethyl 2-(1,2,3-benzothiadiazole-6-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-2-22-16(21)11-5-3-4-6-12(11)17-15(20)10-7-8-13-14(9-10)23-19-18-13/h3-9H,2H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEFCUJLBIYJOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)N=NS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2578295.png)

![Ethyl 4-((9-(2-methoxyethyl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2578300.png)

![1-Benzyl-3-[(2,5-dimethylphenyl)methylsulfanyl]indole](/img/structure/B2578303.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2578306.png)

![[1-[[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]methanol](/img/structure/B2578309.png)
![2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2578310.png)



![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole](/img/structure/B2578318.png)